1-(3,4-Dimethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3,4-Dimethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused tricyclic core with methoxy-substituted aryl and alkyl substituents. Its synthesis leverages multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, enabling high substituent diversity .
Properties
Molecular Formula |
C29H27NO6 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H27NO6/c1-17-5-11-22-21(15-17)27(31)25-26(19-8-12-23(34-3)24(16-19)35-4)30(29(32)28(25)36-22)14-13-18-6-9-20(33-2)10-7-18/h5-12,15-16,26H,13-14H2,1-4H3 |
InChI Key |
VBONPTUYZYONTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Biological Activity
The compound 1-(3,4-Dimethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno[2,3-c]pyrrole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C21H24N2O5
- Molecular Weight : 368.43 g/mol
Antimicrobial Properties
Recent studies have demonstrated that derivatives of chromeno[2,3-c]pyrrole exhibit significant antibacterial activity. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The antibacterial activity of chromeno[3,4-c]pyrrole derivatives has been reported to be comparable to that of established antibiotics such as gentamicin .
Antioxidant Activity
Chromeno[2,3-c]pyrrole compounds have also been noted for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is particularly relevant in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders .
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes. Notably, it has been identified as a glucokinase activator and a mimetic of glycosaminoglycans. Such properties suggest its utility in metabolic disorders like diabetes where glucokinase plays a crucial role in glucose homeostasis .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antibacterial Mechanism : The antibacterial effects are believed to arise from the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
- Antioxidant Mechanism : The antioxidant activity is attributed to the ability of the compound to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
- Enzyme Interaction : The activation of glucokinase may involve binding to specific sites on the enzyme, enhancing its activity and promoting glucose uptake in cells.
Study 1: Antibacterial Activity
In a study evaluating various chromeno[2,3-c]pyrrole derivatives, the compound demonstrated significant antibacterial effects against multiple strains of bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics used in clinical settings.
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| Chromeno Derivative | 10 | Staphylococcus aureus |
| Gentamicin | 8 | Staphylococcus aureus |
| Chromeno Derivative | 15 | Escherichia coli |
| Gentamicin | 12 | Escherichia coli |
Study 2: Antioxidant Efficacy
A separate investigation assessed the antioxidant capacity using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect:
| Concentration (µg/mL) | % Scavenging Effect |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Scientific Research Applications
The compound 1-(3,4-Dimethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. This article explores its applications in medicinal chemistry, material science, and environmental studies, supported by comprehensive data and case studies.
Anticancer Activity
Recent studies have indicated that derivatives of chromeno[2,3-c]pyrrole compounds exhibit significant anticancer properties. For instance, compounds structurally similar to 1-(3,4-Dimethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been tested for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting a mechanism that involves the modulation of cell cycle regulators and apoptosis-related proteins.
Neuroprotective Effects
The compound has also shown promise in neuroprotective applications. Research indicates that it may help mitigate oxidative stress and inflammation in neuronal cells. A study conducted on models of neurodegenerative diseases highlighted the ability of similar compounds to protect against neuronal damage induced by toxic agents. This suggests potential therapeutic uses in conditions like Alzheimer's and Parkinson's diseases.
Antimicrobial Properties
Another significant area of application is the antimicrobial activity of the compound. Studies have reported that derivatives exhibit inhibitory effects against a range of bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Organic Electronics
The unique electronic properties of 1-(3,4-Dimethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione make it a candidate for use in organic electronic devices. Its potential as a semiconductor has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport while maintaining stability under operational conditions is critical for the development of efficient electronic components.
Polymer Composites
In material science, the incorporation of this compound into polymer matrices has been studied to enhance mechanical properties and thermal stability. Research has shown that composites containing chromeno[2,3-c]pyrrole derivatives exhibit improved tensile strength and thermal resistance compared to traditional polymers.
Photocatalysis
The photocatalytic properties of 1-(3,4-Dimethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been investigated for environmental remediation purposes. Studies demonstrate its effectiveness in degrading organic pollutants under UV light exposure. This application is particularly relevant for wastewater treatment processes where the degradation of harmful substances is essential.
Sensor Development
The compound's chemical properties have also led to its exploration in sensor technologies. Its sensitivity to specific analytes makes it suitable for developing sensors capable of detecting environmental pollutants or biological markers. Research on sensor performance indicates high selectivity and sensitivity levels when utilizing derivatives of this compound.
Comparison with Similar Compounds
Table 1: Yield Comparison of Selected Analogs
*Estimated based on library trends .
Structural and Spectroscopic Features
The compound’s methoxy substituents distinguish it from analogs with simpler alkyl or halogen groups. Key comparisons include:
- IR Spectroscopy: Carbonyl stretches (C=O) at ~1710 cm⁻¹ align with other dihydrochromeno-pyrrole-diones, but additional peaks at 1279–1138 cm⁻¹ reflect methoxy C-O bonds .
- NMR Data : The 3,4-dimethoxyphenyl group generates distinct aromatic proton splits (δ 6.67–7.63 ppm) and methoxy signals (δ 3.65–3.81 ppm), contrasting with analogs like 2-allyl-1-(4-ethylphenyl)-7-methyl, which show allylic protons at δ 5.67 ppm .
Table 2: Key Spectroscopic Differences
| Compound | IR C=O Stretch (cm⁻¹) | Notable NMR Signals (δ, ppm) |
|---|---|---|
| Target compound | 1709, 1652 | 3.65–3.81 (OCH₃), 6.67 (s, 2H, ArH) |
| 2-(2-Hydroxyethyl)-1-(3,4,5-trimethoxyphenyl) | 1711 | 3.57–3.44 (CH₂OH), 6.67 (s, 2H, ArH) |
| 2-Allyl-1-(4-ethylphenyl)-7-methyl | 1709 | 5.67 (s, 1H, allyl), 2.49 (s, CH₃) |
Substituent Effects on Physicochemical Properties
- Melting Points : Methoxy-rich analogs (e.g., 2-(2-hydroxyethyl)-1-(3,4,5-trimethoxyphenyl): mp 195–197°C) exhibit higher melting points than alkyl-substituted derivatives (e.g., 2-allyl-1-(4-ethylphenyl): mp 235–237°C), likely due to enhanced intermolecular interactions .
- Solubility : Methoxy groups may improve solubility in polar solvents compared to halogenated analogs, though this requires experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
